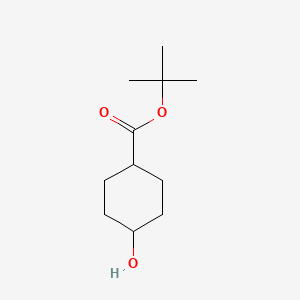

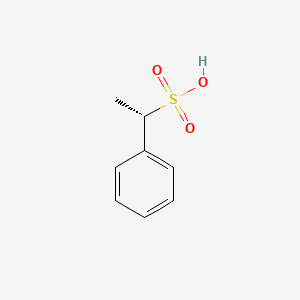

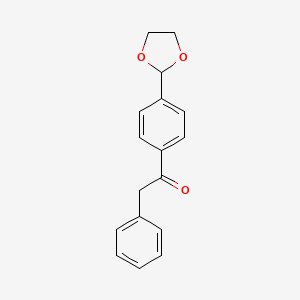

4-(Methoxymethyl)-3-nitrobenzoic acid

Overview

Description

4-(Methoxymethyl)benzoic acid is an organic compound with the empirical formula C9H10O3 and a molecular weight of 166.17 . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of 4-(Methoxymethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)benzoic acid can be represented by the formula CHO with an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(Methoxymethyl)benzoic acid include a radical mechanism . This methodology can be used without the presence of expensive and sophisticated reactors or lamps .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methoxymethyl)benzoic acid include its empirical formula C9H10O3, molecular weight 166.17, and its molecular structure .Scientific Research Applications

1. Antitumoral Agent

4-Bromomethyl-3-nitrobenzoic acid (ANB), a compound closely related to 4-(Methoxymethyl)-3-nitrobenzoic acid, shows promise as an antitumoral agent. Its stability and selectivity have been investigated through high-performance liquid chromatography-ultraviolet assay, revealing significant lability only in acid and alkaline conditions (de Freitas et al., 2014).

2. Photochemical Decomposition Reactions

Research on photochemical decomposition reactions using surface-enhanced Raman scattering (SERS) has included compounds like 4-nitrobenzoic acid, similar to 4-(Methoxymethyl)-3-nitrobenzoic acid. This research provides insights into the photophysics of these compounds (Franzke & Wokaun, 1992).

3. Agricultural Applications

Compounds derived from 4-methoxy-3-nitrobenzoic acid have been studied for their ability to produce chlorosis (yellowing of leaves) in plants. This research helps understand the effects of such compounds on plant health and development (Dimmock, 1967).

4. Solubility and Chemical Properties

The solubility and chemical properties of various nitrobenzoic acids, including those structurally similar to 4-(Methoxymethyl)-3-nitrobenzoic acid, have been studied in different solvents. Such research provides fundamental information about the physicochemical behavior of these compounds (Hart et al., 2015).

5. Anticonvulsant Activities

The anticonvulsant activities of certain metal complexes with 3-nitro-4-hydroxybenzoic acid, structurally related to 4-(Methoxymethyl)-3-nitrobenzoic acid, have been investigated. Such studies contribute to the development of new therapeutic agents (D'angelo et al., 2008).

6. Luminescence Properties

Research on the luminescence quantum yield of various lanthanide ion-based coordination polymers with nitrobenzoic acid ligands, including 4-nitrobenzoic acid, provides valuable insights into the optical properties of these materials (de Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

properties

IUPAC Name |

4-(methoxymethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-5-7-3-2-6(9(11)12)4-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJGLQUXKSWRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)